molecular formula C7H9F2N B8759130 2-(3,3-Difluoro-1-methylcyclobutyl)acetonitrile

2-(3,3-Difluoro-1-methylcyclobutyl)acetonitrile

Cat. No. B8759130
M. Wt: 145.15 g/mol
InChI Key: OTRHGOGXSBVTMZ-UHFFFAOYSA-N
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Patent
US09273058B2

Procedure details

To a solution of Intermediate 229B (200 mg, 0.934 mmol) in DMSO (3 mL) was added NaCN (114 mg, 2.334 mmol) at RT and the reaction mixture was heated to 80° C. and stirred for 12 h. The reaction mixture was cooled to RT, was diluted with water and was extracted with EtOAc (3×10 mL) To the combined organic layer was washed with water and brine, dried over Na2SO4, filtered and the filtrate concentrated under reduced pressure. The residue was purified by silica gel chromatography (12 g REDISEP® column, eluting with 30% EtOAc in petroleum ether). Fractions containing the product were combined and evaporated to afford Intermediate 229C as a brown oil (100 mg, 74%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.56-2.42 (m, 6H), 1.17 (s, 3H).
Name
Intermediate 229B
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]1([CH3:13])[CH2:10][C:9]([F:12])([F:11])[CH2:8]1)(=O)=O.[C-:14]#[N:15].[Na+]>CS(C)=O.O>[F:11][C:9]1([F:12])[CH2:10][C:7]([CH2:6][C:14]#[N:15])([CH3:13])[CH2:8]1 |f:1.2|

Inputs

Step One
Name
Intermediate 229B
Quantity
200 mg
Type
reactant
Smiles
CS(=O)(=O)OCC1(CC(C1)(F)F)C
Name
Quantity
114 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×10 mL) To the combined organic layer
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (12 g REDISEP® column, eluting with 30% EtOAc in petroleum ether)
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1(CC(C1)(C)CC#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.